molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No. B147362
Key on ui cas rn: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04455441

Procedure details

A solution of 3-butyn-1-ol (3.0 g, 0.042 mol) and 3,4-dihydropyran (4.20 g, 0.05 mol) in hexane (10 ml) (Bongini et. al., Synthesis, 618, 1979), is added to a suspension of Dowex (1.5 g) in hexane (10 ml) and the mixture is stirred for 1 hr at room temperature. The resin is filtered off and the solvent removed in vacuo. The crude residue is purified by flash chromatography using hexane/ethyl acetate (9:1, v/v) to give 3-butyn-1-yl tetrahydropyranyl ether (6.47 g, 97%) as a colorless liquid: Rf=0.25; Hexane/ethyl acetate (1:1, v/v) IR (film) ν3300 (C≡C--H), 2160 (C≡C); and 1H NMR (CDCl3) δ1.48 (m, 6H), 1.88 (t, J=3 Hz, 1H), 2.35 (m, 2H), 3.60 (m, 4H), 4.56 (br S, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[O:6]1[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7]1>CCCCCC>[O:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]1[O:5][CH2:1][CH2:2][C:3]#[CH:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
4.2 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCCC1)OCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 6.47 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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